

## chemical structure and properties of 1V209

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 1V209: A TLR7 Agonist for Immunotherapy

### **Abstract**

**1V209**, also known as TLR7 agonist T7, is a synthetic small molecule agonist of Toll-like receptor 7 (TLR7) with demonstrated anti-tumor properties.[1][2][3] Structurally, it is a benzoic acid-modified purine derivative.[4] Its mechanism of action involves the activation of the innate immune system, leading to the production of pro-inflammatory cytokines and the priming of an adaptive immune response, qualifying it as a potent vaccine adjuvant.[2] A significant challenge with **1V209** is its poor water solubility, which necessitates formulation strategies such as conjugation with polysaccharides, cholesterol, or nanoparticles to enhance its bioavailability, efficacy, and targeted delivery while maintaining low toxicity.[1][3] Preclinical studies, both in vitro and in vivo, have shown that formulated **1V209** can stimulate dendritic cell activation, induce robust cytokine secretion, and inhibit tumor growth and metastasis in various cancer models.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies related to **1V209** for researchers and drug development professionals.

# **Chemical Identity and Physicochemical Properties**

**1V209** is a synthetic compound belonging to the oxoadenine series.[5] Its chemical identity and key properties are summarized below.

### **Table 1: Chemical Identifiers for 1V209**



| Identifier        | Value                                                                                      |
|-------------------|--------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-[[6-amino-7,8-dihydro-2-(2-methoxyethoxy)-8-oxo-9H-purin-9-yl]methyl]-benzoic acid[4][6] |
| Synonyms          | TLR7 agonist T7[1][2][4]                                                                   |
| CAS Number        | 1062444-54-5[1][3][4]                                                                      |
| Molecular Formula | C16H17N5O5[1][3][4]                                                                        |
| Molecular Weight  | 359.34 g/mol [1][3]                                                                        |
| SMILES            | OC(C1=CC=C(CN2C(NC3=C2N=C(OCCOC)N=<br>C3N)=O)C=C1)=O[4]                                    |
| InChI Key         | ATISKRYGYNSRNP-UHFFFAOYSA-N[4][6]                                                          |

**Table 2: Physicochemical Properties of 1V209** 

| Property                | Value                                 | Source(s) |
|-------------------------|---------------------------------------|-----------|
| Appearance              | Off-white to yellow solid             | [3]       |
| Purity                  | ≥98%                                  | [4]       |
| Solubility              | DMSO: ≥ 60 mg/mL                      | [1][2]    |
| DMF: 0.1 mg/mL          | [4]                                   |           |
| PBS (pH 7.2): 0.1 mg/mL | [4]                                   |           |
| Storage (Powder)        | -20°C for 3 years; 4°C for 2 years    | [1]       |
| Storage (In Solvent)    | -80°C for 6 months; -20°C for 1 month | [1]       |

### **Biological Activity and Mechanism of Action**

**1V209** functions as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor (PRR) in the innate immune system.[2][7] TLR7 is located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and other antigen-presenting







cells (APCs).[8] Upon binding to TLR7, **1V209** initiates a signaling cascade that leads to a potent immune response.

The activation of TLR7 by **1V209** triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK family kinases and subsequent activation of TRAF6. This cascade culminates in the activation of two primary transcription factors:

- Nuclear Factor-kappa B (NF-κB): Drives the expression of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
- Interferon Regulatory Factor 7 (IRF7): Induces the production of Type I interferons (IFN-α), which are critical for anti-viral responses and for cross-priming other immune cells.[8]

The resulting cytokine milieu enhances the antigen-presenting capacity of dendritic cells, promotes the activation of Natural Killer (NK) cells, and primes a robust, antigen-specific adaptive immune response driven by CD8+ T cells.[4][8] This makes **1V209** a powerful agent for cancer immunotherapy and a candidate for vaccine adjuvants.[2][8]





Figure 1: 1V209-Mediated TLR7 Signaling Pathway

Click to download full resolution via product page

Figure 1: 1V209-Mediated TLR7 Signaling Pathway



### **Preclinical Data Summary**

The immunostimulatory activity of **1V209** has been evaluated in various preclinical models. Notably, unconjugated **1V209** shows limited activity, whereas its efficacy is significantly enhanced upon conjugation to carriers that improve its solubility and delivery.[4]

**Table 3: Summary of In Vitro Studies** 

| System                   | Treatment                              | Key Findings                                         | Concentration/<br>EC <sub>50</sub> | Source(s) |
|--------------------------|----------------------------------------|------------------------------------------------------|------------------------------------|-----------|
| RAW 264.7<br>Macrophages | 1V209 alone                            | No significant<br>TNF-α secretion                    | -                                  | [4]       |
| RAW 264.7<br>Macrophages | 1V209-<br>polysaccharide<br>conjugates | Increased TNF-α<br>secretion                         | EC50: 4.62 - 61.7<br>nM            | [4]       |
| RAW 264.7<br>Macrophages | 1V209                                  | Stimulates TNF-<br>α production                      | 0.1 - 10 μΜ                        | [3]       |
| Mouse BMDCs              | 1V209 alone                            | No significant IL-<br>6 secretion                    | -                                  | [4]       |
| Mouse BMDCs              | 1V209-<br>polysaccharide<br>conjugates | Increased IL-6<br>secretion                          | EC50: 3.2 - 188<br>nM              | [4]       |
| Mouse BMDCs              | 1V209-αMan-<br>GNPs                    | Concentration-<br>dependent IL-6<br>production       | -                                  | [9]       |
| Human PBMCs              | 1V209-αMan-<br>GNPs                    | Induced TNF-α<br>production at low<br>concentrations | -                                  | [9]       |

BMDCs: Bone Marrow-Derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells; GNPs: Gold Nanoparticles.

# **Table 4: Summary of In Vivo Studies**



| Model                            | Treatment                              | Key Findings                                                                                                                                 | Source(s) |
|----------------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 4T1 Breast Cancer<br>(Mice)      | IV administration of 1V209 formulation | Nanoparticle accumulation in tumors, reduction in primary tumor growth, inhibition of lung metastases.                                       | [3]       |
| Mice (General)                   | IV administration of 1V209             | Significantly increased plasma levels of IL-6, IP-10, and MCP-1 at 2 hours post-administration.                                              | [3]       |
| CT26 Colorectal<br>Cancer (Mice) | Liposomes with<br>1V209-cholesterol    | Decreased tumor weight/volume, reduced lung metastases, increased tumor-associated CD8+ IFN-y+ T cells, and increased survival.              | [4][10]   |
| C57BL/6 Mice<br>(Immunization)   | 1V209-αMan-GNPs +<br>Ovalbumin         | Induced significantly higher titers of OVA- specific IgG2c antibody compared to unconjugated 1V209. No observed splenomegaly or weight loss. | [7]       |

## **Experimental Methodologies**

Detailed protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key experiments involving **1V209**.



## **In Vitro Cytokine Production Assay**

This protocol describes a method to measure the ability of **1V209** formulations to induce cytokine secretion from immune cells.

Objective: To quantify TNF- $\alpha$  or IL-6 production by RAW 264.7 macrophages or bone marrow-derived dendritic cells (BMDCs) in response to **1V209**.

#### Materials:

- Cell Lines: RAW 264.7 or primary mouse BMDCs.
- Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin.
- Reagents: 1V209 (or its conjugated formulation), Lipopolysaccharide (LPS) as a positive control, PBS as a negative control.
- Assay Kit: ELISA kit for mouse TNF-α or IL-6.
- Equipment: 96-well cell culture plates, CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>), microplate reader.

#### Protocol:

- Cell Seeding: Seed RAW 264.7 cells or BMDCs in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of the 1V209 formulation, unconjugated 1V209, and LPS in culture medium.
- Stimulation: Remove the old medium from the cells and add 200 μL of the prepared treatments to the respective wells. Include wells with medium only (untreated) and PBS (vehicle control).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.[3][9]
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.



- ELISA: Quantify the concentration of TNF-α or IL-6 in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
- Data Analysis: Construct a standard curve and determine the cytokine concentrations in the samples. Plot the concentration-response curves to determine EC<sub>50</sub> values if applicable.



Figure 2: Workflow for In Vitro Cytokine Assay

Click to download full resolution via product page

Figure 2: Workflow for In Vitro Cytokine Assay

### In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure to assess the antitumor effect of **1V209** formulations in a syngeneic mouse cancer model.

Objective: To evaluate the ability of a **1V209** formulation to inhibit tumor growth and metastasis.

#### Materials:

- Animal Model: BALB/c mice (6-8 weeks old).
- Cell Line: CT26 colorectal carcinoma or 4T1 breast cancer cells.
- Reagents: 1V209 formulation (e.g., 1V209-Cho-Lip), vehicle control (e.g., saline or empty liposomes).



 Equipment: Calipers for tumor measurement, syringes for injection, flow cytometer for immune cell analysis.

#### Protocol:

- Tumor Implantation: Subcutaneously inject 5 x 10<sup>5</sup> CT26 or 4T1 cells into the flank of each mouse.
- Group Formation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle control, **1V209** formulation).
- Treatment Administration: Administer the 1V209 formulation intravenously (IV) or via another appropriate route at a predetermined dose and schedule (e.g., 3 mg/kg every 3 days for 4 doses).[11]
- Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.
- Endpoint Analysis: At the end of the study (due to tumor burden or a fixed time point), euthanize the mice.
- Tissue Collection: Harvest tumors, spleens, and lungs. Weigh the primary tumors. Count metastatic nodules on the surface of the lungs.
- Immunophenotyping (Optional): Prepare single-cell suspensions from tumors or spleens. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD8, CD4, IFN-y) and analyze by flow cytometry to assess the immune response.
- Data Analysis: Compare tumor growth curves, final tumor weights, and the number of metastases between treatment groups using appropriate statistical tests (e.g., t-test, ANOVA).

## **Formulation and Synthesis Strategy**

The therapeutic potential of **1V209** is unlocked through formulations that address its poor solubility. The benzoic acid group on the **1V209** molecule provides a convenient chemical



handle for conjugation.[4][5]

Synthesis Strategy: The synthesis of 8-oxoadenines like **1V209** typically starts from commercially available purine precursors, such as 2,6-dichloropurine, and involves a multi-step process including alkylation to introduce the N-9 substituent.[5]

Conjugation Strategy: The core challenge with **1V209** is its hydrophobicity. Conjugation to hydrophilic or amphipathic carriers is a common and effective strategy to overcome this limitation and enhance biological activity.



Figure 3: Rationale for 1V209 Formulation

Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TLR7 agonist T7 supplier | 1V209 | CAS: 1062444-54-5 |AOBIOUS [aobious.com]
- 7. 1V209 | TLR | TargetMol [targetmol.com]
- 8. Modes of action of TLR7 agonists in cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.whioce.com [journal.whioce.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical structure and properties of 1V209].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194546#chemical-structure-and-properties-of-1v209]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com